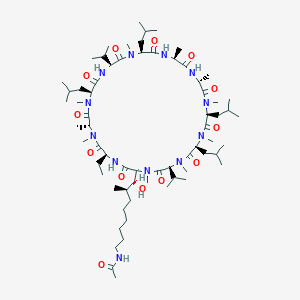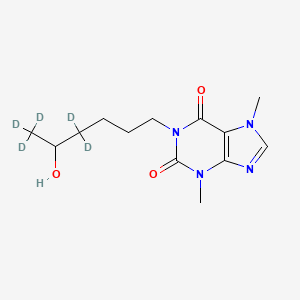
CYM 50260
Overview
Description
CYM 50260 is a potent and selective agonist of the sphingosine-1-phosphate receptor 4 (S1P4-R). It has an effective concentration (EC50) of 45 nanomolar and displays no activity against other sphingosine-1-phosphate receptor subtypes such as S1P1-R, S1P2-R, S1P3-R, and S1P5-R . This compound is primarily used in scientific research to study the sphingosine-1-phosphate signaling pathway.
Mechanism of Action
Target of Action
CYM 50260, also known as CYM-50260, SK574R8X7V, CYM50260, or 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine, is a potent and exquisitely selective agonist of the sphingosine-1-phosphate 4 receptor (S1P4-R) . The S1P4-R is part of the sphingosine-1-phosphate receptor family, which plays a crucial role in regulating cellular responses to stress and changes in the environment .
Mode of Action
This compound interacts with its target, the S1P4-R, by binding to it and acting as an agonist . This means that it mimics the action of the natural ligand of the receptor, sphingosine-1-phosphate, leading to the activation of the receptor . It has an EC50 value of 45 nM, indicating its high potency .
Biochemical Pathways
Upon activation of the S1P4-R by this compound, several biochemical pathways are affected. For instance, it has been found to suppress collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . Additionally, it reduces the release of phosphorylated-HSP27 by collagen as well as the phosphorylation of HSP27 .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its suppression of certain cellular responses. Specifically, it suppresses collagen-stimulated platelet aggregation, PDGF-AB secretion, and sCD40L release . It also reduces the release and phosphorylation of HSP27, a heat shock protein that plays a role in stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
CYM 50260 is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving appropriate starting materials.
Functionalization: The pyridine ring is then functionalized with various substituents, including chloro, dichlorophenoxy, and fluoromethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CYM 50260 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
CYM 50260 has a wide range of applications in scientific research, including:
Chemistry: Used to study the sphingosine-1-phosphate signaling pathway and its role in various chemical processes.
Biology: Employed in research on cell signaling, particularly in the context of immune cell regulation and migration.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases and other conditions involving the sphingosine-1-phosphate pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the sphingosine-1-phosphate receptors
Comparison with Similar Compounds
Similar Compounds
CYM 50308: Another selective agonist of sphingosine-1-phosphate receptor 4 with similar properties but different potency and selectivity.
Siponimod: A next-generation sphingosine-1-phosphate receptor modulator specific for S1P1 and S1P5 receptors.
AM966: A specific antagonist of lysophosphatidic acid receptor 1 (LPA1) with different receptor specificity.
Uniqueness
CYM 50260 is unique due to its high selectivity and potency for the sphingosine-1-phosphate receptor 4. Unlike other similar compounds, it does not exhibit activity against other sphingosine-1-phosphate receptor subtypes, making it a valuable tool for studying the specific functions of S1P4-R .
Properties
IUPAC Name |
2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOTBQOUBMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-60-6 | |
| Record name | CYM-50260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-50260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)






![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)


